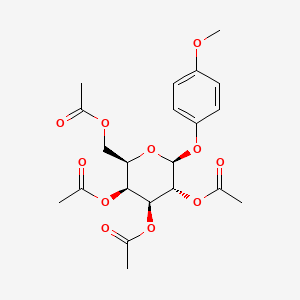

![molecular formula C18H19NO2 B2426075 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol CAS No. 1232820-52-8](/img/structure/B2426075.png)

2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Organic compounds like this typically consist of carbon atoms covalently bonded to hydrogen, often with various functional groups attached. The (E) in the name suggests the presence of a double bond with a specific geometric configuration .

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. Without specific information, it’s hard to detail the exact synthesis process .Molecular Structure Analysis

The molecular structure of organic compounds is typically determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the functional groups present in the molecule. Common reactions might include substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures .Scientific Research Applications

Molecular Docking and QSAR Properties

The compound shows promise in molecular docking and QSAR (Quantitative Structure–Activity Relationship) properties. It has been evaluated for interaction with calf thymus DNA and bovine serum albumin, indicating potential applications in DNA binding and protein interaction studies (Mudavath et al., 2019).

Antimicrobial Activity

Synthesized imino-4-methoxyphenol thiazole derivatives, closely related to the compound , have been tested for antimicrobial activities against various bacterial and fungal species. These studies suggest potential applications in developing new antimicrobial agents (Vinusha et al., 2015).

Interaction with Bovine Serum Albumin

The compound's interaction with Bovine Serum Albumin (BSA) was studied through fluorescence spectral data. This research is significant for understanding how such compounds interact with proteins, which is crucial in drug design and protein chemistry (Ghosh et al., 2016).

Antibacterial Properties

Schiff base compounds related to 2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol have shown significant antibacterial activities, particularly against Staphylococcus aureus and Bacillus cereus. This highlights potential applications in creating new antibacterial agents (Kakanejadifard et al., 2013).

Tautomerism Studies

Studies focusing on tautomerism in solvent media and solid state provide insights into the chemical behavior of such compounds. This research is valuable for understanding the compound's stability and reactivity, which is important in various fields like material science and pharmaceuticals (Albayrak et al., 2011).

Spectroscopic and XRD Analysis

Research on spectroscopic, XRD, and DFT approaches to similar compounds contributes to the understanding of their electronic and structural properties. Such studies are essential in the fields of material science and molecular engineering (Demircioğlu et al., 2019).

DNA Binding and Cleavage Studies

Studies on metal complexes of related Schiff bases with DNA binding and cleavage properties offer insights into the development of new therapeutic agents and tools for genetic engineering (Ramesh et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yliminomethyl)-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-17-8-4-7-15(18(17)20)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-12,20H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVWHWSPJGSBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NC2=CC3=C(CCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![hexahydro-2H-furo[3,2-c]pyran-3a-carboxylic acid](/img/structure/B2425995.png)

![(2Z)-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2425996.png)

![2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2426000.png)

![N-[(2-Methylphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2426001.png)

![N-(3,4-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2426006.png)

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)